molecular formula C5H6N4O2 B2761009 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide CAS No. 1496575-42-8

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

Cat. No.: B2761009
CAS No.: 1496575-42-8
M. Wt: 154.129
InChI Key: HHAKIUVIRGCRCW-UHFFFAOYSA-N
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Description

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The formyl group can be introduced via formylation reactions, and the acetamide group can be added through acylation reactions .

Industrial Production Methods

Industrial production of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-(4-carboxy-1H-1,2,3-triazol-1-yl)acetamide.

    Reduction: 2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)acetamide.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The formyl and acetamide groups can also contribute to the compound’s activity by interacting with specific amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but different functional groups.

    4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Contains a triazole ring and a formyl group but with a benzene ring instead of an acetamide group.

    2-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the formyl group.

Uniqueness

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of both the formyl and acetamide groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-formyltriazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAKIUVIRGCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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